N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide binds to the cytoplasmic side of the CFTR channel and blocks its function by stabilizing the closed state of the channel. This prevents the transport of chloride ions across the cell membrane, which is disrupted in cystic fibrosis and other diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been shown to increase the activity of CFTR channels in cells and tissues from cystic fibrosis patients, and to reduce inflammation and bacterial infection in animal models of cystic fibrosis. It has also been shown to inhibit the activity of ENaC and MRP, which may have therapeutic implications for other diseases such as hypertension and cancer.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a useful tool for studying the function of CFTR channels and their role in disease. Its specificity and potency make it a valuable inhibitor for in vitro and in vivo experiments. However, its effects on other ion channels and transporters may complicate its interpretation in some experiments, and its potential toxicity and off-target effects must be carefully considered.
Future Directions
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide and its applications in cystic fibrosis and other diseases. Some possible areas of investigation include:
- Further studies of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide's effects on CFTR function and its potential therapeutic applications in cystic fibrosis and related diseases.
- Investigation of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide's effects on other ion channels and transporters, and its potential therapeutic applications in hypertension, cancer, and other diseases.
- Development of new CFTR inhibitors with improved specificity, potency, and safety profiles.
- Investigation of the role of CFTR and other ion channels and transporters in the pathogenesis of cystic fibrosis and other diseases, and the development of new therapies targeting these channels and transporters.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve CFTR function in vitro and in vivo, and to reduce inflammation and bacterial infection in animal models of cystic fibrosis. N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has also been investigated for its effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein (MRP).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-5-nitroimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O3/c1-16-5-14-10(17(19)20)9(16)11(18)15-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYXLEIIWQLEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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